2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of benzopyranopyridines. This compound is characterized by its unique fused ring structure, which includes a benzopyrano and pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization . This method is advantageous due to its high yield (65-98%) and the absence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and simple workup procedures, such as washing the products with ethanol, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile, which can be further utilized in different applications.
Scientific Research Applications
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
- Ethyl 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylate
- 3-Acetyl-2-methyl-5H-1-benzopyrano[2,3-b]pyridin-5-one
Uniqueness
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific fused ring structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and offer more versatile synthetic applications .
Properties
CAS No. |
112163-95-8 |
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Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-methyl-5-oxochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2O2/c1-8-9(7-15)6-11-13(16-8)10-4-2-3-5-12(10)18-14(11)17/h2-6H,1H3 |
InChI Key |
XHQCZPKNBJXWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1C#N)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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